Tert-butyl benzyl(2-((2-nitrophenyl)sulfonamido)ethyl)carbamate
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Overview
Description
Tert-butyl benzyl(2-((2-nitrophenyl)sulfonamido)ethyl)carbamate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of tert-butyl benzyl(2-((2-nitrophenyl)sulfonamido)ethyl)carbamate involves multiple steps. One common method includes the reaction of tert-butyl carbamate with benzyl chloride in the presence of a base to form the benzylated intermediate. This intermediate is then reacted with 2-nitrophenylsulfonyl chloride to introduce the sulfonamido group. The final step involves the reaction of the intermediate with ethylamine to form the desired compound .
Chemical Reactions Analysis
Tert-butyl benzyl(2-((2-nitrophenyl)sulfonamido)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential as a biochemical probe to investigate cellular processes.
Mechanism of Action
The mechanism of action of tert-butyl benzyl(2-((2-nitrophenyl)sulfonamido)ethyl)carbamate involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds with biological molecules, while the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Tert-butyl benzyl(2-((2-nitrophenyl)sulfonamido)ethyl)carbamate can be compared with other similar compounds such as:
Tert-butyl (2-(2-aminoethoxy)ethyl)carbamate: This compound has a similar carbamate structure but lacks the nitro and sulfonamido groups.
Tert-butyl (2-((5-methoxy-2-nitrophenyl)amino)ethyl)carbamate: This compound has a methoxy group instead of a sulfonamido group, which affects its chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H25N3O6S |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
tert-butyl N-benzyl-N-[2-[(2-nitrophenyl)sulfonylamino]ethyl]carbamate |
InChI |
InChI=1S/C20H25N3O6S/c1-20(2,3)29-19(24)22(15-16-9-5-4-6-10-16)14-13-21-30(27,28)18-12-8-7-11-17(18)23(25)26/h4-12,21H,13-15H2,1-3H3 |
InChI Key |
WLNICCISROEBRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-])CC2=CC=CC=C2 |
Origin of Product |
United States |
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